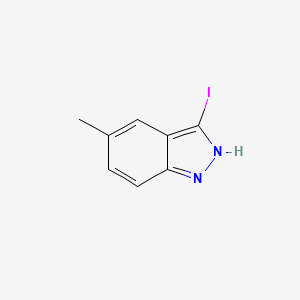

3-Iodo-5-methyl-1H-indazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-iodo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIWHSYVQDJETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609784 | |

| Record name | 3-Iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-92-3 | |

| Record name | 3-Iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Antiproliferative and Cytotoxicity Assays:the Initial Step in Evaluating Potential Anticancer Agents is to Determine Their Ability to Inhibit the Growth of Cancer Cells.

MTT Assay: The methyl thiazolyl tetrazolium (MTT) colorimetric assay is widely used to assess cell viability. mdpi.com It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. This assay is used to determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.com Derivatives are typically screened against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, leukemia, prostate) to assess the breadth and selectivity of their activity. mdpi.com

Target Based Enzymatic Assays:once a Compound Shows Cellular Activity, Assays Are Performed to Confirm Its Interaction with the Proposed Molecular Target.

Kinase Inhibition Assays: To validate kinase inhibitors, in vitro kinase assays are performed. researchgate.net These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assays (ELISA). researchgate.net These studies confirm target engagement and help determine the potency (IC50) and selectivity of the compound against a panel of different kinases. ed.ac.uk

IDO1 Enzyme Inhibition Assays: The inhibitory activity against IDO1 is evaluated by measuring the enzyme's ability to convert tryptophan to its metabolites. This can be assessed in cellular or cell-free systems by quantifying the depletion of tryptophan or the production of kynurenine (B1673888) using techniques like high-performance liquid chromatography (HPLC). nih.gov

Mechanistic Cellular Assays:these Assays Are Used to Elucidate How a Compound Affects Cellular Processes Downstream of Target Engagement.

Apoptosis Assays: To determine if a compound induces programmed cell death, several methods are employed. Flow cytometry analysis using Annexin V/Propidium (B1200493) Iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells. Western blot analysis can be used to measure the levels of key apoptosis-related proteins, such as the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govrsc.org

Cell Cycle Analysis: Flow cytometry is also used to analyze the effect of a compound on the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (like propidium iodide), and analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint. mdpi.com

Wound Healing and Invasion Assays: For evaluating the anti-metastatic potential of a compound, in vitro wound healing (scratch) assays are used to measure the inhibition of cell migration. Transwell invasion assays (e.g., Boyden chamber) are used to assess the ability of a compound to block cancer cells from invading through a basement membrane matrix. rsc.org

Computational and Structural Studies:

Molecular Docking: In silico molecular docking studies are used to predict and rationalize the binding mode of indazole derivatives within the active site of their biological target (e.g., the ATP-binding pocket of a kinase or the active site of IDO1). jmchemsci.com These computational models help in understanding structure-activity relationships (SAR) and guide the design of more potent and selective analogs. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of the synthesized compounds with their biological activities. These models can help predict the activity of novel compounds before their synthesis. longdom.org

The following table provides examples of IC50 values for various indazole derivatives against different cancer cell lines, illustrating the data generated from in vitro antiproliferative assays.

| Compound ID | Indazole Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 6-Bromo-3-styryl-1H-indazole | 4T1 (Breast) | 0.23 | nih.gov |

| MCF-7 (Breast) | 0.34 | nih.gov | ||

| HepG2 (Liver) | 0.80 | nih.gov | ||

| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | mdpi.com |

| 89 | 1H-indazol-3-amine derivative | K562 (Leukemia) | 6.50 | nih.gov |

| 9d | 3-Methyl-1H-indazole derivative | MV4;11 (Leukemia) | Potent Inhibition Reported | nih.gov |

| 5'j | 5-Nitro-1H-indazole-1-carboxamide | A549 (Lung) | Noteworthy Activity Reported | longdom.org |

| MCF7 (Breast) | Noteworthy Activity Reported | longdom.org |

Advanced Analytical Techniques and Computational Studies on 3 Iodo 5 Methyl 1h Indazole

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural elucidation of organic molecules like 3-Iodo-5-methyl-1H-indazole. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. It provides information on the chemical environment of individual nuclei (e.g., ¹H and ¹³C) within a molecule. For this compound, both ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the indazole ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the iodo and methyl substituents. The integration of these signals would correspond to the number of protons, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring and the methyl group would be characteristic of their chemical environment.

A comprehensive search of scientific databases did not yield specific, publicly available ¹H or ¹³C NMR data for this compound. However, for a molecule with this structure, a hypothetical data table of expected chemical shifts could be constructed based on known substituent effects on the indazole ring system.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic CH | 7.0 - 8.0 | m | - |

| ¹H | Methyl CH₃ | 2.3 - 2.6 | s | - |

| ¹H | NH | 10.0 - 13.0 | br s | - |

| ¹³C | Aromatic C | 110 - 145 | - | - |

| ¹³C | C-I | ~90 | - | - |

| ¹³C | Methyl C | 15 - 25 | - | - |

Note: This is a generalized prediction. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the indazole ring, C-H stretches of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations within the heterocyclic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* transitions within the aromatic system.

Specific experimental IR and UV-Vis spectral data for this compound were not found in the available literature.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of a compound. For this compound (C₈H₇IN₂), HRMS would be used to verify its exact mass.

While specific HRMS data for this compound is not publicly available, the theoretical exact mass can be calculated.

Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about the packing of molecules in the crystal lattice.

A search of crystallographic databases did not yield a published crystal structure for this compound. For illustrative purposes, the crystal structure of a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, has been reported and shows a monoclinic crystal system. This highlights the type of detailed structural information that can be obtained from such studies.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity.

Simulate spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental spectra.

No specific DFT studies on this compound were found in the searched literature. Such studies would be valuable for a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its binding stability and interactions with biological targets, such as protein kinases, which are often implicated in diseases like cancer.

In a typical MD simulation study, the this compound molecule would first be docked into the active site of a target protein. This initial static model is then subjected to simulations that mimic physiological conditions, allowing researchers to observe the dynamic behavior of the ligand-protein complex. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the protein's active site. For indazole derivatives, stable RMSD values are often observed, indicating a persistent interaction with the target.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more flexible, while lower values indicate more stable regions. The interaction of this compound with key amino acid residues in the binding pocket is expected to reduce the fluctuation of these residues, signifying a stable binding interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are continuously monitored throughout the simulation. The persistence of specific hydrogen bonds is a strong indicator of a stable and potent interaction. The indazole core of this compound contains hydrogen bond donors and acceptors that can form crucial interactions with the hinge region of kinase domains.

Studies on structurally related indazole derivatives have shown that they form stable complexes with various protein kinases. For instance, molecular dynamics simulations of other indazole compounds have demonstrated their ability to maintain key interactions within the ATP-binding pocket of kinases, supporting their role as potent inhibitors. nih.gov The insights from these simulations are invaluable for the rational design of more effective and selective inhibitors based on the this compound scaffold.

In silico Prediction of Biological Activity and ADMET Properties

In silico tools play a pivotal role in the early stages of drug discovery by predicting the biological activity and ADMET properties of a compound before it is synthesized and tested in the lab. This predictive power helps in prioritizing candidates with a higher probability of success, thereby saving time and resources.

Biological Activity Prediction:

The potential biological activities of this compound can be predicted using various computational methods, such as quantitative structure-activity relationship (QSAR) models and molecular docking. The indazole scaffold is a well-known "privileged" structure in medicinal chemistry, frequently found in compounds targeting protein kinases. japtronline.com Molecular docking studies on similar indazole derivatives have consistently shown favorable binding energies and interaction patterns with the active sites of various kinases. biotech-asia.org These studies suggest that this compound likely exhibits inhibitory activity against one or more protein kinases.

ADMET Properties Prediction:

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models can predict a wide range of pharmacokinetic and toxicological properties. While specific experimental ADMET data for this compound is not widely available, predictions can be made based on its chemical structure and by referencing data from analogous compounds.

Below is a representative table of predicted ADMET properties for an indazole derivative with similar characteristics to this compound. These values are illustrative and would require experimental validation.

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | >90% | Good oral absorption |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects |

| Plasma Protein Binding (PPB) | >90% | High affinity for plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal excretion |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

This table contains representative data for indazole derivatives and is intended for illustrative purposes. Actual values for this compound would need to be determined experimentally.

These in silico predictions suggest that a compound like this compound could possess favorable drug-like properties, including good oral absorption and a low potential for certain types of toxicity. alliedacademies.org Computational ADMET screening is an indispensable step in modern drug discovery, guiding the selection and optimization of lead compounds. japtronline.com

Emerging Research Directions and Future Prospects for 3 Iodo 5 Methyl 1h Indazole

Innovative Synthetic Methodologies

The synthesis of 3-Iodo-5-methyl-1H-indazole and its derivatives is evolving from traditional methods to more innovative and efficient strategies. A primary and direct approach involves the regioselective iodination of the 5-methyl-1H-indazole precursor. This is commonly achieved using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like N,N-dimethylformamide (DMF). chim.itmdpi.com An alternative and effective iodinating agent is N-iodosuccinimide (NIS). chim.it The resulting 3-iodo group is not merely a final substituent but a versatile synthetic handle, enabling further molecular diversification through transition-metal-catalyzed cross-coupling reactions. google.comrsc.org

Beyond direct functionalization, cutting-edge research focuses on constructing the indazole core itself through novel means. Transition-metal-catalyzed C-H activation and annulation sequences have emerged as a powerful tool for the one-step synthesis of functionalized indazoles. nih.gov Catalytic systems involving metals like Rhodium(III) and Cobalt(III) can facilitate the direct coupling of readily available starting materials, such as aldehyde phenylhydrazones, via double C-H activation to build the heterocyclic ring with high efficiency and functional group tolerance. rsc.orgnih.govnih.gov These methods represent a significant step forward, offering atom economy and access to complex indazole derivatives that were previously difficult to synthesize.

| Methodology | Key Reagents & Catalysts | Description | Reference |

| Direct C3-Iodination | I₂/KOH or N-Iodosuccinimide (NIS) | Electrophilic iodination at the C3 position of the 5-methyl-1H-indazole core. | chim.itmdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Palladium-catalyzed cross-coupling of the 3-iodoindazole with various boronic acids to introduce aryl or heteroaryl groups. | mdpi.com |

| Heck Coupling | Olefinic species, Pd catalyst (e.g., Pd(OAc)₂) | Palladium-catalyzed reaction to form carbon-carbon bonds between the 3-iodoindazole and alkenes. | google.comrsc.org |

| C-H Activation/Annulation | Rh(III) or Co(III) complexes | Construction of the indazole ring from acyclic precursors via transition-metal-catalyzed intramolecular C-H bond functionalization. | nih.govmdpi.com |

| Metal-Free Synthesis | Iodobenzene catalyst, Oxidant (e.g., Oxone) | Oxidative C-H amination of arylhydrazones to form the indazole N-N bond without transition metals. | iosrjournals.org |

Expanding Therapeutic Applications and Target Identification

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology. rsc.orged.ac.uk Derivatives of this compound are being explored as inhibitors of a wide array of kinases implicated in tumorigenesis. The 3-iodo group serves as a key building block for introducing various substituents that can target the ATP-binding pocket of these enzymes. google.comrsc.org Prominent targets include VEGFR-2, c-Met, and the mitotic kinase TTK, which are crucial for tumor angiogenesis, metastasis, and cell division. rsc.orgnih.govnih.gov

Beyond established kinase targets, research is expanding into new therapeutic areas. One promising direction is the targeting of epigenetic regulators. For instance, derivatives of 3-methyl-1H-indazole have been designed as selective inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that controls the expression of key oncogenes like c-Myc. nih.gov Furthermore, the indazole core is being investigated for other biological activities, including antimicrobial and anti-HIV effects, highlighting the scaffold's versatility. researchgate.netjmchemsci.com

| Therapeutic Target | Target Class | Associated Disease | Example Indazole Application | Reference |

| c-Met, VEGFR-2 | Receptor Tyrosine Kinase | Cancer (NSCLC, etc.) | Design of potent inhibitors via SAR studies on 3-aminoindazole scaffolds. | rsc.orgnih.gov |

| TTK Kinase | Serine/Threonine Kinase | Cancer | Development of selective inhibitors for mitotic checkpoint control. | nih.gov |

| BRD4 | Epigenetic Reader | Cancer | Design of novel inhibitors targeting the acetyl-lysine binding pocket. | nih.gov |

| Bacterial DNA Gyrase | Topoisomerase | Bacterial Infections | Indazole derivatives showing potent antibacterial activity. | researchgate.net |

| 5-HT₃ Receptor | Ligand-gated Ion Channel | Chemotherapy-induced Nausea | Potential application as serotonin (B10506) receptor antagonists. | jmchemsci.com |

Rational Drug Design Based on Structure-Activity Relationships

The development of new drugs based on the this compound scaffold is heavily reliant on rational drug design and the systematic exploration of structure-activity relationships (SAR). This approach uses an understanding of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. nih.gov The this compound core provides a rigid framework with three key vectors for modification: the C3-iodo position, the C5-methyl group, and the N1-position of the indazole ring.

The iodine at the C3 position is particularly important as a versatile point for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of aryl and heteroaryl groups can be introduced, allowing for the systematic probing of the target's binding pocket. mdpi.comresearchgate.net SAR studies have shown that the nature of this C3-substituent dramatically influences potency and selectivity. rsc.org For example, in the development of TTK kinase inhibitors, a 3-sulfamoylphenyl group was identified as a key moiety for potent activity. nih.gov Similarly, the C5-methyl group can be modified to explore effects on solubility and van der Waals interactions, while substitution at the N1-position can influence pharmacokinetic properties and binding orientation. mdpi.comrsc.org This iterative process of design, synthesis, and biological evaluation, often supported by computational modeling, is crucial for optimizing lead compounds into clinical candidates. nih.gov

Novel Applications in Chemical Biology and Material Science

The unique structural and electronic properties of the indazole ring are paving the way for applications beyond therapeutics, notably in chemical biology and material science. In chemical biology, highly potent and selective indazole-based inhibitors serve as valuable chemical probes. These molecules can be used to interrogate complex biological systems, validate new drug targets, and elucidate the physiological roles of specific enzymes like kinases and epigenetic readers in health and disease. nih.govnih.gov By selectively blocking the activity of a single protein in a cell or organism, researchers can study the downstream consequences and map signaling pathways with high precision.

In material science, there is growing interest in nitrogen-containing heterocycles for the development of advanced organic materials. nitk.ac.inresearchgate.net While less explored than carbazoles or imidazoles, the indazole scaffold possesses favorable photophysical properties, including chemical stability and potential for high fluorescence quantum efficiency. researchgate.netnih.gov These characteristics make this compound a promising building block for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs). mdpi.commdpi.com The C3-iodo and C5-methyl positions offer sites for introducing functionalities that can tune the material's emission color, charge transport properties, and thermal stability, potentially leading to the creation of new, efficient, and cost-effective blue emitters or host materials for phosphorescent OLEDs. nih.govmdpi.com

Development of Advanced Analytical and Computational Protocols

The rigorous characterization and study of this compound and its derivatives rely on a suite of advanced analytical and computational techniques. These protocols are essential for confirming chemical structures, assessing purity, and predicting biological interactions.

Analytical Techniques: High-performance liquid chromatography (HPLC) is routinely used to monitor reaction progress and determine the purity of synthesized compounds. rsc.org For structural confirmation, a combination of spectroscopic methods is employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework and the specific positions of substituents. mdpi.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the exact molecular weight and elemental composition. rsc.org In cases where the precise three-dimensional structure and intermolecular interactions are needed, X-ray crystallography provides definitive atomic-level resolution. nih.gov

Computational Protocols: In parallel with experimental work, computational modeling plays a vital role in accelerating the research process. Molecular docking is a key technique used to predict how indazole derivatives will bind to the active site of a protein target. researchgate.net These simulations provide insights into binding modes, identify key amino acid interactions, and help rationalize observed SAR data, guiding the design of new analogues with improved affinity. researchgate.netnih.gov Furthermore, Density Functional Theory (DFT) calculations are employed to analyze the electronic properties and optimized molecular geometry of novel compounds, which is particularly relevant for predicting their behavior in materials science applications. nih.gov

| Protocol Type | Technique | Application in Indazole Research | Reference |

| Analytical | NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of substituent positions. | mdpi.comresearchgate.net |

| Analytical | Mass Spectrometry (MS, HRMS) | Determination of molecular weight and elemental formula. | rsc.org |

| Analytical | HPLC | Purity assessment and reaction monitoring. | rsc.org |

| Analytical | X-Ray Crystallography | Definitive determination of 3D molecular structure and binding modes in co-complexes. | nih.gov |

| Computational | Molecular Docking | Predicting binding affinity and orientation of inhibitors in protein active sites. | researchgate.netnih.gov |

| Computational | DFT Calculations | Analysis of molecular geometry and electronic properties for materials science and mechanistic studies. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-5-methyl-1H-indazole, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclization of substituted hydrazines with iodinated precursors. For example, analogous indazole syntheses (e.g., 1-aryl-5-nitro-1H-indazoles) use arylhydrazines and aldehydes under acidic or thermal conditions . Optimization may include varying solvents (DMF, acetic acid) and catalysts (Na₂S₂O₅) to improve regioselectivity and yield. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Data : Typical yields range from 50–80% depending on substituent steric effects. For example, nitro-substituted indazoles achieved 72% yield using Na₂S₂O₅ in DMF at 120°C .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodology :

- NMR : ¹H NMR can distinguish between N1- and N2-substituted indazoles. N1-substituted derivatives show characteristic deshielding of the methyl group (δ ~2.5 ppm) and specific aromatic splitting patterns .

- X-ray crystallography : Use SHELX or WinGX for structure refinement. For example, SHELXL resolved anisotropic displacement ellipsoids in imidazole-indole hybrids .

- Mass spectrometry : HRESIMS confirms molecular weight (e.g., [M+H]+ for C₈H₇IN₂: calc. 260.96) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility: Test in DMSO, DMF, or ethanol. Indazoles with methyl groups often show moderate solubility in polar aprotic solvents .

- Stability: Store at –20°C under inert atmosphere. Monitor decomposition via HPLC; iodinated compounds may degrade under light due to C–I bond lability .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO-LUMO gaps, electrostatic potentials, and iodine's electron-withdrawing effects. Basis sets like 6-31G* for C/H/N and LANL2DZ for iodine improve accuracy .

- Application : DFT-derived Fukui indices can identify reactive sites for electrophilic substitution (e.g., C-5 vs. C-7 positions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals conflict with X-ray data (e.g., unexpected coupling patterns), cross-validate with 2D NMR (COSY, NOESY) and computational models (DFT-optimized geometries). For crystallographic ambiguities, re-refine data using WinGX or check for twinning .

- Example : A 3-substituted imidazole-indole hybrid showed conflicting NOE correlations until DFT simulations confirmed a twisted conformation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?

- Methodology :

- Modifications : Introduce substituents at C-3 (e.g., aryl, alkyl groups) and compare bioactivity. For example, 5-methyl groups in indazoles enhance metabolic stability .

- Assays : Test in vitro enzyme inhibition (e.g., kinase assays) or cellular models (IC₅₀ values). Parallel synthesis of analogs (e.g., 3-bromo, 3-cyano derivatives) identifies pharmacophore requirements .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Challenges :

- Regioselectivity: Competing N1/N2 alkylation during iodination.

- Purification: High-polarity intermediates complicate isolation.

- Solutions :

- Use flow chemistry for precise temperature control.

- Optimize recrystallization solvents (e.g., DMF/EtOH mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.